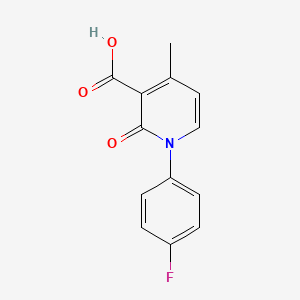

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico es un compuesto químico que pertenece a la clase de las dihidropiridinas. Las dihidropiridinas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de diversos agentes terapéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-fluorobenzaldehído con acetoacetato de etilo en presencia de acetato de amonio, seguida de ciclización y posterior oxidación para producir el producto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y catalizadores específicos para asegurar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cristalización y la cromatografía, para lograr la calidad de producto deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de dihidropiridina con diferentes sustituyentes.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diversos grupos funcionales en el anillo aromático o en el núcleo de dihidropiridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones específicas (por ejemplo, ambientes ácidos o básicos).

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación puede producir derivados oxo, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de dihidropiridina funcionalizados.

Aplicaciones Científicas De Investigación

El ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.

Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades, en particular aquellas que implican la modulación de los canales de calcio.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico implica su interacción con dianas moleculares y vías específicas. En química medicinal, se sabe que las dihidropiridinas actúan como bloqueadores de los canales de calcio, que pueden modular la entrada de calcio en las células. Esta modulación afecta a diversos procesos fisiológicos, como la contracción muscular, la liberación de neurotransmisores y la proliferación celular. El grupo fluorofenilo del compuesto puede mejorar su afinidad de unión y especificidad hacia ciertas dianas, contribuyendo a sus efectos biológicos únicos.

Comparación Con Compuestos Similares

Compuestos similares

Nifedipina: Un conocido bloqueador de los canales de calcio de dihidropiridina utilizado en el tratamiento de la hipertensión y la angina de pecho.

Amlodipina: Otro derivado de la dihidropiridina con aplicaciones similares en las enfermedades cardiovasculares.

Nicardipina: Se utiliza por sus efectos vasodilatadores en el control de la hipertensión y la angina de pecho.

Singularidad

El ácido 1-(4-Fluorofenil)-4-metil-2-oxo-1,2-dihidropiridina-3-carboxílico es único debido a la presencia del grupo fluorofenilo, que puede influir en sus propiedades farmacocinéticas y farmacodinámicas. Esta característica estructural puede mejorar su estabilidad, biodisponibilidad y especificidad de diana en comparación con otros derivados de dihidropiridina.

Actividad Biológica

1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1206801-35-5) is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Molecular Formula : C₁₃H₁₀FNO₃

- Molecular Weight : 247.22 g/mol

- Boiling Point : Approximately 428.9 °C (predicted)

- Density : 1.394 g/cm³ (predicted)

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A notable study identified a substituted analogue that acted as a potent Met kinase inhibitor, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. This compound advanced into phase I clinical trials due to its favorable pharmacokinetic and safety profiles .

Table 1: Summary of Anticancer Studies

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes relevant to cancer progression and metabolism. The substitution patterns on the pyridine ring significantly influence enzyme potency and selectivity, suggesting that structural modifications can enhance biological activity .

Insecticidal and Fungicidal Activity

In addition to its anticancer properties, the compound has shown promise in agrochemical applications. It demonstrated good larvicidal activity against pests such as the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at certain concentrations. Furthermore, it exhibited significant fungicidal effects against various fungal pathogens .

Table 2: Summary of Insecticidal and Fungicidal Activities

| Compound | Target Organism | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 200 | 60 |

| Compound B | Plutella xylostella | 200 | 100 |

| Compound C | Rhizoctonia cerealis | Variable | Up to 69.2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, its role as a Met kinase inhibitor is crucial in disrupting signaling pathways that promote tumor growth and metastasis . Additionally, the structural features of the compound allow for effective binding and inhibition of target enzymes involved in pest metabolism.

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory settings and preclinical trials:

- Tumor Xenograft Studies : In vivo studies using human cancer cell lines have shown promising results with significant reductions in tumor size following treatment with derivatives of this compound.

- Agricultural Applications : Field trials demonstrated effective pest control using formulations containing this compound, leading to reduced crop damage and improved yields.

Propiedades

Número CAS |

1206801-35-5 |

|---|---|

Fórmula molecular |

C13H10FNO3 |

Peso molecular |

247.22 g/mol |

Nombre IUPAC |

1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |

Clave InChI |

HYPPRVKRONOGKR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.